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CAS No.: 135086-76-9
Cat. No.: B165332
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4-Amino-3,5-difluorophenol (IUPAC Name: 4-amino-3,5-difluorophenol) is a trifunctional
aromatic compound that has garnered significant interest as a key building block in the
synthesis of complex organic molecules, particularly within the pharmaceutical and
agrochemical industries.[1][2] Its utility stems from the unique interplay of its three functional
groups: a nucleophilic amino group, an acidic phenolic hydroxyl group, and two electron-
withdrawing fluorine atoms positioned ortho to the amine.

The strategic incorporation of fluorine into drug candidates is a well-established strategy in
medicinal chemistry to modulate various physicochemical and pharmacokinetic properties.
Fluorine's high electronegativity can alter the pKa of nearby functional groups, increase
metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity to
target proteins through favorable electrostatic interactions. The specific 3,5-difluoro substitution
pattern on the phenol ring of this molecule provides a unique electronic and steric environment
that skilled chemists can leverage for precise molecular design.

Core Physicochemical Properties
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A thorough understanding of a molecule's fundamental properties is the bedrock of its
successful application in synthesis. The key identifiers and physicochemical properties of 4-
Amino-3,5-difluorophenol are summarized below.
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Synthesis and Reactivity Profile

The reactivity of 4-Amino-3,5-difluorophenol is a nuanced subject, dictated by the electronic
push-pull effects of its substituents.

Synthetic Pathways

A common and industrially scalable approach to synthesizing substituted anilines is through the
catalytic reduction of the corresponding nitro compound. For 4-Amino-3,5-difluorophenol, a
logical precursor is 2,6-difluoro-4-nitrophenol.

A general procedure involves the hydrogenation of the nitro group using a palladium-on-carbon
(Pd/C) catalyst.[8] The choice of a heterogeneous catalyst like Pd/C is deliberate; it is highly
efficient, and its insolubility allows for simple removal from the reaction mixture by filtration,
which is a critical consideration for process scalability and product purity.
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Caption: General synthetic route via catalytic hydrogenation.

Reactivity of the Amino Group

The primary site for synthetic elaboration is often the amino group. However, its reactivity is
significantly modulated by the flanking fluorine atoms.

» Electronic Effects: The two ortho-fluorine atoms are strongly electron-withdrawing via the
inductive effect (-1).[9] This effect reduces the electron density on the nitrogen atom, thereby
decreasing its basicity and nucleophilicity compared to unsubstituted aniline.[9]

o Causality in Experimental Design: This reduced nucleophilicity is not a hindrance but a
feature. It means that reactions like N-acylation or N-alkylation may require slightly more
forcing conditions (e.g., higher temperatures, stronger electrophiles, or longer reaction times)
than their non-fluorinated counterparts.[9] This can provide a degree of chemoselectivity in
molecules with multiple amine functionalities.

Common Reactions:

» N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a robust
transformation, often used to install linking groups or pharmacophores.

e N-Alkylation: Introduction of alkyl groups, though requires careful control to avoid over-
alkylation.

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b165332?utm_src=pdf-body-href
https://www.benchchem.com/product/b165332?utm_src=pdf-body-img
https://pdf.benchchem.com/112/An_In_depth_Technical_Guide_to_the_Reactivity_of_the_Amino_Group_in_4_Amino_2_6_difluorophenol.pdf
https://pdf.benchchem.com/112/An_In_depth_Technical_Guide_to_the_Reactivity_of_the_Amino_Group_in_4_Amino_2_6_difluorophenol.pdf
https://pdf.benchchem.com/112/An_In_depth_Technical_Guide_to_the_Reactivity_of_the_Amino_Group_in_4_Amino_2_6_difluorophenol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165332?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Diazotization: Conversion of the amino group to a diazonium salt (Ar-N2*), which is a
versatile intermediate for introducing a wide range of other functional groups (e.g., -H, -OH, -
X, -CN) via Sandmeyer-type reactions.

Spectroscopic Characterization

The structural elucidation of derivatives made from 4-Amino-3,5-difluorophenol relies on
standard spectroscopic techniques. The fluorine atoms provide unique handles for
characterization.

e 1H NMR: The two aromatic protons are chemically equivalent and would appear as a triplet
due to coupling with the two adjacent, equivalent fluorine atoms (J-coupling). The chemical
shifts of the -NHz and -OH protons are concentration-dependent and may appear as broad
singlets.

e 13C NMR: The carbon atoms directly bonded to fluorine will show large one-bond C-F
coupling constants. The other aromatic carbons will exhibit smaller two- and three-bond
couplings.

e 1F NMR: This is a particularly powerful technique. A single resonance would be expected for
the two equivalent fluorine atoms. The chemical shift and coupling to the aromatic protons
provide definitive structural confirmation.

Applications in Drug Discovery and Medicinal
Chemistry

The true value of 4-Amino-3,5-difluorophenol is realized in its application as a scaffold or
intermediate in the synthesis of bioactive molecules. The 4-hydroxy-2,6-difluoroaniline motif is
a key component in several classes of therapeutic agents, most notably kinase inhibitors.

Case Study: A Building Block for Kinase Inhibitors

Many small-molecule kinase inhibitors utilize a "hinge-binding" motif, which often involves a
substituted aniline or a similar heterocyclic core. The amino group forms critical hydrogen
bonds with the kinase hinge region, while the substituted phenyl ring occupies an adjacent
hydrophobic pocket.
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The workflow below illustrates a generalized synthetic strategy where 4-Amino-3,5-
difluorophenol serves as a foundational piece (Fragment A) for coupling with another key
intermediate (Fragment B), a common paradigm in modern drug synthesis.
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Caption: Workflow for kinase inhibitor synthesis.

The fluorines in this context are not passive spectators. They can enhance the acidity of the N-
H proton, leading to stronger hydrogen bonding with the kinase hinge. Furthermore, they can
form favorable orthogonal multipolar interactions with the protein backbone and block potential
sites of P450-mediated aromatic hydroxylation, thereby improving the drug's metabolic lifetime.
The related compound, 4-amino-3-fluorophenol, is a crucial intermediate in the synthesis of the
multi-kinase inhibitor regorafenib, highlighting the real-world impact of this structural class.[10]

Experimental Protocol: N-Acylation

This protocol provides a self-validating system for the N-acylation of 4-Amino-3,5-
difluorophenol. The causality for key steps is explained.

Objective: To synthesize N-(2,6-difluoro-4-hydroxyphenyl)acetamide.
Reagents & Materials:

e 4-Amino-3,5-difluorophenol (1.0 eq)
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Acetyl Chloride (1.1 eq)

Pyridine (2.0 eq, anhydrous)

Dichloromethane (DCM, anhydrous)

1M Hydrochloric Acid (HCI)

Saturated Sodium Bicarbonate (NaHCOs3) solution

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSQOa)

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:

Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-Amino-3,5-
difluorophenol (1.0 eq) and dissolve it in anhydrous DCM.

o Causality: Anhydrous conditions are critical because acetyl chloride reacts violently with
water. A nitrogen atmosphere prevents moisture from the air from entering the reaction.

Base Addition: Add anhydrous pyridine (2.0 eq) to the solution and cool the flask to 0 °C in
an ice bath.

o Causality: Pyridine acts as a base to neutralize the HCI byproduct generated during the
reaction, driving the equilibrium towards product formation. Cooling is necessary to control
the exothermic reaction upon addition of the acyl chloride.

Electrophile Addition: Add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 15
minutes, maintaining the internal temperature below 5 °C.

o Causality: Dropwise addition prevents a rapid, uncontrolled exotherm. A slight excess of
the acylating agent ensures complete consumption of the starting material.
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o Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm
to room temperature. Stir for 2-4 hours.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting material is consumed.

o Self-Validation: TLC provides a direct visual confirmation of the conversion of starting
material to a new, typically less polar, product.

e Work-up (Quenching): Carefully pour the reaction mixture into 1M HCI and transfer to a
separatory funnel.

o Causality: The acid wash removes the excess pyridine by converting it to its water-soluble
pyridinium hydrochloride salt.

o Work-up (Extraction): Extract the aqueous layer with DCM (3x). Combine the organic layers.

o Work-up (Washing): Wash the combined organic layers sequentially with water, saturated
NaHCOs solution, and finally brine.

o Causality: The bicarbonate wash removes any remaining acidic impurities. The brine wash
helps to remove residual water from the organic phase before drying.

e Drying & Concentration: Dry the organic layer over anhydrous MgSOeu, filter, and concentrate
the solvent under reduced pressure to yield the crude product.

 Purification: Purify the crude solid by recrystallization or column chromatography to obtain
the pure N-(2,6-difluoro-4-hydroxyphenyl)acetamide.

Safety and Handling

4-Amino-3,5-difluorophenol must be handled with appropriate care in a laboratory setting.

o GHS Hazard Statements: The compound is classified as toxic if swallowed and may cause
skin and serious eye irritation.[3] Specific GHS classifications include H301/H302
(Toxic/Harmful if swallowed), H311/H312 (Toxic/Harmful in contact with skin), and
H315/H319 (Causes skin/serious eye irritation).[3]
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» Handling Precautions: Use in a well-ventilated fume hood. Wear appropriate personal
protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles,
and a lab coat.[11] Avoid creating dust.[11]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area
(recommended storage at 2-8°C).[6][7]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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